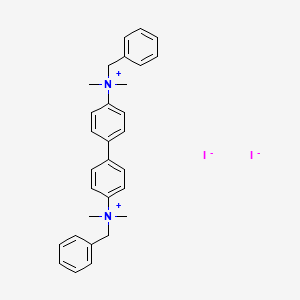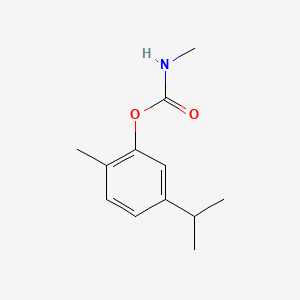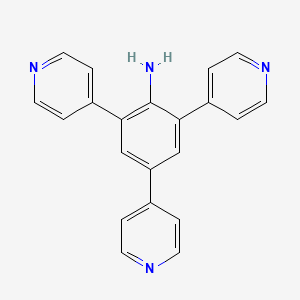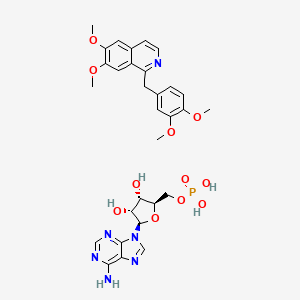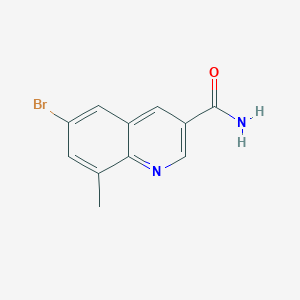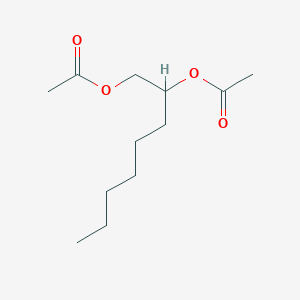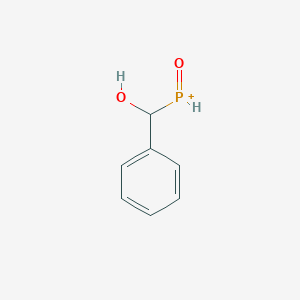
alpha-Phosphinylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phosphinylbenzyl alcohol is an organic compound with the molecular formula C7H9O2P. It is characterized by the presence of a phosphinyl group attached to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phosphinylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with a phosphinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phosphinylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphinylbenzaldehyde
Reduction: Reduction reactions can convert this compound to its corresponding phosphinylbenzylamine using reducing agents like lithium aluminum hydride
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphinylbenzaldehyde.
Reduction: Phosphinylbenzylamine.
Substitution: Various substituted phosphinylbenzyl derivatives.
Scientific Research Applications
Alpha-Phosphinylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which alpha-Phosphinylbenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phosphinylbenzylamine: Similar structure but with an amine group instead of a hydroxyl group.
Phosphinylbenzaldehyde: An oxidized form of alpha-Phosphinylbenzyl alcohol.
Phosphinylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
4392-98-7 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
[hydroxy(phenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1 |
InChI Key |
FZFMLCXMZPZMAD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(O)[PH+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


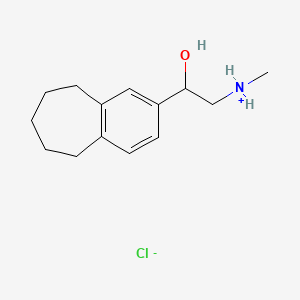
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
